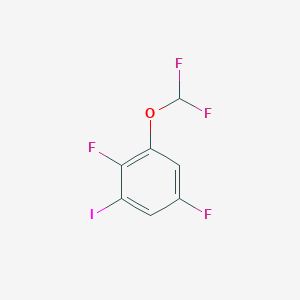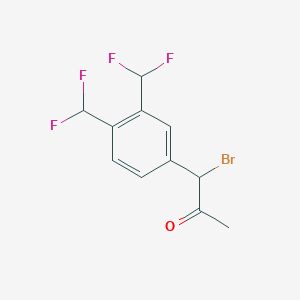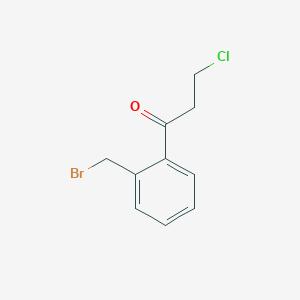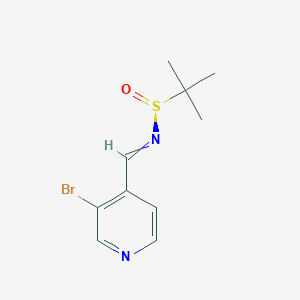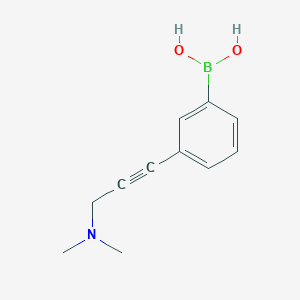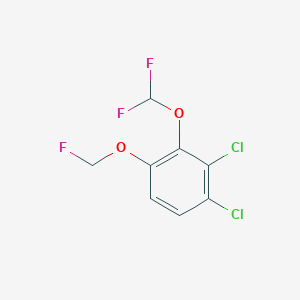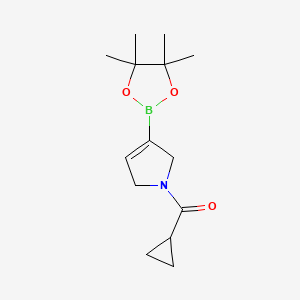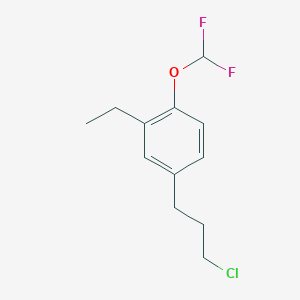![molecular formula C9H10ClN3 B14046139 (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)
(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine: is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fused benzene and imidazole ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a methanamine group at the 2nd position of the benzimidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Wallach Synthesis: This involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald Synthesis: This involves the reaction of o-phenylenediamine with aldehydes or ketones.
Amino Nitrile Method: This involves the reaction of o-phenylenediamine with nitriles under acidic conditions.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often under basic conditions.
Condensation: Aldehydes or ketones, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Condensation: Formation of Schiff bases or other condensation products.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other biologically active benzimidazoles.
Industry:
- Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other benzimidazole derivatives. For example, benzimidazoles are known to inhibit tubulin polymerization, which affects cell division and can lead to cell death .
Comparaison Avec Des Composés Similaires
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic agent.
Nocodazole: An antinematodal agent.
Metronidazole: A bactericidal agent.
Azathioprine: Used for rheumatoid arthritis.
Uniqueness: (6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
(6-chloro-1-methylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10ClN3/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3 |
Clé InChI |
SIYMDHWDWCJTJB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)Cl)N=C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14046056.png)
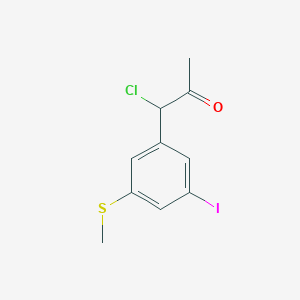
![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride](/img/structure/B14046073.png)
![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)
